molecular formula C16H20N2O5 B12040690 Allyphenyline oxalate

Allyphenyline oxalate

Cat. No.: B12040690
M. Wt: 320.34 g/mol
InChI Key: JYZGXSWKEOEVHA-UHFFFAOYSA-N
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Description

Allyphenyline oxalate is a chemical compound known for its potent pharmacological properties. It is a white to beige powder with the empirical formula C14H18N2O · C2H2O4 and a molecular weight of 320.34. This compound is a potent α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist, exhibiting anxiolytic and antidepressant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyphenyline oxalate involves the reaction of 2-(1-(2-allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole with oxalic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Allyphenyline oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Allyphenyline oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of allyphenyline oxalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Allyphenyline oxalate is unique due to its dual action as an α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist. This combination of activities contributes to its potent anxiolytic and antidepressant effects, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

oxalic acid;2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6)

InChI Key

JYZGXSWKEOEVHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O

Origin of Product

United States

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